Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-nitro-2-phenylmethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-21(28-15-17-10-5-2-6-11-17)22-18-12-7-13-19(23(25)26)20(18)27-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEBWDJTZOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 2-Aminophenol
2-Aminophenol is first acetylated to mitigate undesired side reactions during nitration. Treatment with acetic anhydride in pyridine yields 2-acetamidophenol (97% yield). The hydroxyl group is then protected as a benzyl ether using benzyl bromide and potassium carbonate in N,N-dimethylformamide (DMF), yielding 2-acetamido-1-benzyloxybenzene (85% yield).
Regioselective Nitration
Nitration of 2-acetamido-1-benzyloxybenzene is performed with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The acetamido group directs nitration to the meta position relative to the benzyloxy group, yielding 2-acetamido-1-benzyloxy-3-nitrobenzene (72% yield).
Deprotection of the Acetamide Group
Hydrolysis of the acetamide is achieved via refluxing with 6M hydrochloric acid (HCl), affording 2-amino-1-benzyloxy-3-nitrobenzene (90% yield).
Carbamate Formation via Benzyl Chloroformate
Reaction Conditions
2-Amino-1-benzyloxy-3-nitrobenzene is treated with benzyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine or 4-dimethylaminopyridine) at 0°C. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, yielding Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate (88% yield).
Optimization Insights
- Solvent Effects : DCM and tetrahydrofuran (THF) provide optimal solubility, while dimethyl sulfoxide (DMSO) leads to side reactions.
- Temperature Control : Reactions conducted above 25°C result in diminished yields due to carbamate decomposition.
- Base Selection : Triethylamine outperforms pyridine in minimizing byproduct formation (e.g., urea derivatives).
Alternative Synthetic Pathways
Ullmann Coupling Approach
A diaryl ether intermediate can be constructed via Ullmann coupling between 3-nitro-4-iodophenol and 2-benzyloxyaniline using copper(I) iodide and 1,10-phenanthroline in DMF at 110°C. Subsequent carbamoylation yields the target compound (65% overall yield).
One-Pot Nitration-Carbamoylation
Direct nitration of Benzyl N-[2-(benzyloxy)phenyl]carbamate with acetyl nitrate (AcONO₂) in acetic anhydride introduces the nitro group at the meta position (58% yield). However, this method suffers from poor regioselectivity and competing ortho nitration.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | FT-IR |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.15 (s, 2H, OCH₂Ph), 7.25–7.45 (m, 10H) | Nuclear Magnetic Resonance |
| HPLC Purity | >99% | Reverse-Phase C18 Column |
Challenges and Mitigation Strategies
- Regioselective Nitration : Directed by the acetamido group, nitration favors the meta position, but small quantities of para-nitro byproducts (<5%) necessitate chromatographic purification.
- Carbamate Stability : The product is hygroscopic and prone to hydrolysis at pH >7. Storage under anhydrous conditions at −20°C is recommended.
- Catalyst Poisoning : Residual palladium from benzyl group hydrogenolysis (if applicable) is removed via treatment with Chelex resin.
Industrial-Scale Considerations
- Cost Efficiency : Benzyl chloroformate is preferred over p-nitrophenyl alternatives due to lower toxicity and commercial availability.
- Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
- Process Safety : Nitration reactions require strict temperature control to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:
Reduction: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), benzyl bromide.
Major Products Formed
Oxidation: 2-(benzyloxy)-3-aminophenylcarbamate.
Reduction: Benzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, depending on its structural modifications . The pathways involved include the formation of covalent bonds with active site residues, leading to the modulation of enzyme activity .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a carbamate backbone with several analogues, but its unique 2-benzyloxy-3-nitro substitution distinguishes it from others. Key comparisons include:
Key Observations :
Comparison with Target Compound :
- While the target compound’s synthesis data are unavailable, analogues with bulky substituents (e.g., 3j ) show high yields (98%) but lower enantioselectivity (53% ee), suggesting steric or electronic challenges in asymmetric synthesis .
- The nitro group in the target compound may necessitate nitration steps, which could reduce overall yield compared to phosphorylated derivatives like 3g or 3h .
Implications for Target Compound :
Physicochemical and Spectroscopic Properties
- NMR Data : Compound 12 () exhibits distinct ¹H NMR signals for methoxy (δ 3.42) and benzyloxy (δ 5.21) groups, which are critical for confirming substitution patterns in related carbamates .
- Solubility : Phosphorylated derivatives (e.g., 3g , 84 ) show improved solubility in polar solvents compared to nitro-substituted carbamates, which may require DMF or DMSO for dissolution .
Biological Activity
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a benzyloxy group and a nitrophenyl moiety, allows it to interact with biological targets, making it a subject of numerous studies aimed at understanding its biological activity.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : this compound
This structure provides a balance of hydrophobic and hydrophilic properties, which is essential for its biological interactions.
This compound has been investigated for its potential as an enzyme inhibitor. The nitro group in its structure can undergo reduction, leading to the formation of amino derivatives that may exhibit different biological activities. The compound has shown potential as a biochemical probe in enzyme studies, particularly involving cholinesterases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the hydrolysis of acetylcholine. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.
These values suggest that this compound has a moderate inhibitory effect compared to other known inhibitors like rivastigmine and galantamine.
Case Studies
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Notes |
|---|---|---|---|
| Rivastigmine | 0.5 | 0.8 | Potent dual inhibitor |
| Galantamine | 1.0 | 1.5 | Selective AChE inhibitor |
| This compound | 36.05 | 22.23 | Moderate inhibitor |
This table illustrates that while this compound is less potent than established drugs, it still holds promise for further development.
Q & A
Q. What are the recommended synthetic routes for Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step protection/deprotection strategies. A common approach is the coupling of a nitro-substituted phenol derivative with a benzyl carbamate precursor. For example:
- Step 1: Activation of the phenolic hydroxyl group using NaH in THF to form a benzyl ether intermediate .
- Step 2: Introduction of the carbamate group via reaction with benzyl chloroformate in the presence of a base like triethylamine.
Key factors affecting yield include:
- Base selection: Strong bases like NaH may deprotonate sensitive nitro groups, necessitating milder alternatives (e.g., K₂CO₃) .
- Solvent choice: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may require strict anhydrous conditions .
- Catalysis: Iron-catalyzed methods (e.g., Fe(dibm)₃ with PhSiH₃ in EtOH) can improve efficiency in radical-mediated coupling steps .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer: Purification:
- Flash column chromatography (SiO₂, hexanes/EtOAc gradients) is effective for isolating the compound from byproducts like unreacted phenol or carbamate precursors .
- Recrystallization using ethanol/water mixtures can enhance purity, particularly if nitro-group-containing impurities are present .
Characterization:
- NMR (¹H/¹³C): Key signals include the benzyloxy group (δ ~4.9–5.1 ppm for –OCH₂Ph) and the carbamate NH (δ ~6.8–7.2 ppm, broad) .
- LC-MS or HPLC: Validate purity (>95%) and detect trace byproducts (e.g., deprotected intermediates) .
- IR spectroscopy: Confirm carbamate C=O stretches (~1690–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may release nitrobenzene derivatives upon decomposition .
- Ventilation: Perform reactions in a fume hood due to potential volatile byproducts (e.g., benzyl alcohol or nitroarenes) .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or nitro-group reduction) be mitigated during synthesis?
Methodological Answer:
- Nitro-group stability: Avoid reductive conditions (e.g., H₂/Pd-C) that may reduce the nitro group to an amine. Use non-reductive coupling agents (e.g., DCC/DMAP) for carbamate formation .
- Selective protection: Temporarily protect the nitro group with a tert-butyloxycarbonyl (Boc) group during benzylation, followed by acidic deprotection .
- Reaction monitoring: Use TLC or in-situ IR to detect early-stage byproducts and adjust stoichiometry/reactants accordingly .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions: The carbamate group undergoes hydrolysis to form a primary amine and CO₂, particularly in strong acids (e.g., HCl/H₂O). The nitro group remains stable but may protonate, altering solubility .
- Basic conditions: The benzyloxy group is susceptible to nucleophilic displacement (e.g., by OH⁻), leading to phenol derivatives. Steric hindrance from the nitro group at the ortho position slows this hydrolysis .
- Kinetic studies: Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24–72 hours) to quantify degradation rates .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
- Electron-withdrawing effect: The nitro group deactivates the aromatic ring, making electrophilic substitution (e.g., nitration) challenging. Focus on nucleophilic aromatic substitution (e.g., with thiols or amines) at the para position relative to the nitro group .
- Radical reactions: The nitro group stabilizes radical intermediates, enabling iron-catalyzed C–C bond formation (e.g., Giese-type additions) .
- Catalytic hydrogenation: Requires careful optimization (e.g., PtO₂ instead of Pd-C) to reduce the nitro group selectively without cleaving the carbamate .
Q. What strategies are effective for incorporating this compound into complex molecular architectures (e.g., peptidomimetics or polymers)?
Methodological Answer:
- Peptide coupling: Use the carbamate as a protected amine precursor. Deprotect via hydrogenolysis (H₂/Pd-C) to expose the –NH group for solid-phase peptide synthesis .
- Polymerization: Employ the nitro group as a photoactive moiety for UV-triggered crosslinking in photoresponsive materials .
- Bioconjugation: Functionalize the benzyloxy group with click chemistry handles (e.g., azides for CuAAC reactions) .
Q. How can researchers resolve contradictions in reported synthetic yields or purification outcomes?
Methodological Answer:
- Reproducibility checks: Verify reaction parameters (e.g., solvent purity, catalyst loading) from literature protocols. For example, Fe(dibm)₃-catalyzed reactions require strict exclusion of oxygen .
- Byproduct analysis: Use high-resolution MS or 2D NMR (e.g., HSQC) to identify undocumented impurities, such as regioisomers from incomplete benzylation .
- Computational modeling: Apply DFT calculations to predict favorable reaction pathways and optimize conditions (e.g., solvent dielectric effects on transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
